(4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
Overview
Description
(4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-bromobenzyl chloride and 5-chloro-2-methoxybenzoic acid. These intermediates are then subjected to a series of reactions, including esterification and cyclization, to form the final product. Common reagents used in these reactions include thionyl chloride, pyridine, and various solvents such as dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases, such as neurodegenerative disorders and cancer.
Industry: The compound is explored for its use in manufacturing pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may modulate the activity of inflammatory pathways or protect neuronal cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromobenzyl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
- Triazole-pyrimidine hybrids
Uniqueness
Compared to similar compounds, (4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
(4-bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO4/c1-25-17-7-6-15(21)9-16(17)22-10-13(8-18(22)23)19(24)26-11-12-2-4-14(20)5-3-12/h2-7,9,13H,8,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYMFFIGDGLYDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)OCC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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